Cyanobacterin

Description

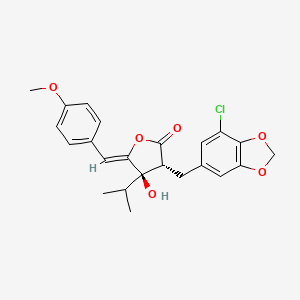

Structure

2D Structure

3D Structure

Properties

CAS No. |

80902-00-7 |

|---|---|

Molecular Formula |

C23H23ClO6 |

Molecular Weight |

430.9 g/mol |

IUPAC Name |

(3R,4R,5Z)-3-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-4-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C23H23ClO6/c1-13(2)23(26)17(8-15-9-18(24)21-19(10-15)28-12-29-21)22(25)30-20(23)11-14-4-6-16(27-3)7-5-14/h4-7,9-11,13,17,26H,8,12H2,1-3H3/b20-11-/t17-,23+/m0/s1 |

InChI Key |

YYPUQBCQRSMSKU-YLBRSAIOSA-N |

SMILES |

CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |

Isomeric SMILES |

CC(C)[C@]\1([C@H](C(=O)O/C1=C\C2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |

Canonical SMILES |

CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |

Synonyms |

cyanobacterin |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Cyanobacterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent natural phytotoxin produced by the freshwater cyanobacterium Scytonema hofmanni.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery, offering detailed insights into its molecular architecture and biological activity. The document summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its complex biosynthesis.

Chemical Structure and Physicochemical Properties

This compound is a chlorinated, highly functionalized γ-butyrolactone.[1][2] Its intricate structure is a key determinant of its biological activity as a potent inhibitor of photosystem II (PSII) in photosynthetic organisms.[2][3] The full chemical structure and stereochemistry of the naturally occurring isomer were elucidated in 1986 through X-ray structure analysis, alongside spectroscopic methods including mass spectrometry (MS), infrared (IR) spectroscopy, and both proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy.[2][4]

The core of this compound is a γ-butyrolactone ring, a motif found in numerous natural signaling molecules and other specialized metabolites.[5][6] This central scaffold is elaborately decorated with several substituents that are crucial for its function.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,4R,5Z)-3-[(7-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-4-(propan-2-yl)oxolan-2-one | [7] |

| Molecular Formula | C₂₃H₂₃ClO₆ | [1][7] |

| Molar Mass | 430.88 g·mol⁻¹ | [7] |

| CAS Number | 80902-00-7 | [7] |

| Core Structure | γ-butyrolactone | [5][6] |

Biological Activity and Mechanism of Action

This compound is a powerful inhibitor of photosynthetic electron transport at the level of photosystem II.[2][3] This activity confers its potent algicidal and herbicidal properties.[2] A key aspect of its mechanism is that it appears to target a different binding site on PSII than the well-known herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), as DCMU-resistant mutants remain sensitive to this compound.[8] The hydroxyl group on the γ-lactone core is essential for its herbicidal activity.[9]

Table 2: Quantitative Biological Activity Data for this compound

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 16 nM | Inhibition of photosystem II electron transport | [8] |

| IC₅₀ (vs. DCMU) | 300 nM | Inhibition of photosystem II electron transport | [8] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that has been elucidated through targeted bioinformatic screening, heterologous expression in Escherichia coli, and in vitro enzymatic assays.[5][9][10] The enzymatic machinery responsible for assembling the core structure of this compound and related furanolides has been a subject of extensive research.[5][6][9] The biosynthetic gene cluster (BGC), designated as cyb, has been identified and characterized.[8][11]

The assembly of the furanolide core of this compound is a streamlined carbon-carbon bond-forming cascade.[5][6] This process involves the fusion of three amino acid precursors.[8] Key enzymes in this pathway include:

-

CybB and CybC: Catalyze the formation of 4-coumaroyl-CoA.[9]

-

CybE: A thiamine pyrophosphate (TPP)-dependent enzyme that facilitates an acyloin coupling reaction.[8]

-

CybF: A furanolide synthase that catalyzes a remarkable reaction cascade, including a formal Morita-Baylis-Hillman (MBH) reaction, to form the γ-butyrolactone core.[5][8]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of the prethis compound I core, a key intermediate in the formation of this compound.

Experimental Protocols

Isolation of this compound from Scytonema hofmanni

The original isolation of this compound relied on a bioassay-guided fractionation approach.[1] While a detailed, step-by-step protocol is proprietary to the original research, the general workflow can be outlined as follows:

-

Culturing: Scytonema hofmanni is cultured in a suitable medium (e.g., BG-11) under controlled conditions of light and temperature.[4]

-

Harvesting: The cyanobacterial biomass is harvested by centrifugation or filtration.[4]

-

Extraction: The lyophilized cells are extracted with an organic solvent mixture, such as methylene chloride/methanol (1:1), to obtain a crude extract.[4]

-

Bioassay-Guided Fractionation: The crude extract is subjected to chromatographic separation techniques (e.g., column chromatography, HPLC). Fractions are tested for biological activity (e.g., inhibition of a test organism like Synechococcus) to guide the purification of the active compound.[1]

-

Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (NMR, MS, IR) and X-ray crystallography to determine its structure.[2][4]

Heterologous Expression for Biosynthetic Studies

Modern approaches to study this compound biosynthesis involve heterologous expression of the cyb gene cluster in a host organism like E. coli.[9][11]

-

Gene Cluster Cloning: The cyb biosynthetic gene cluster is identified through bioinformatics and cloned into an expression vector. The Direct Pathway Cloning (DiPaC) method has been successfully used for this purpose.[11]

-

Host Transformation: The expression vector containing the cyb gene cluster is transformed into a suitable E. coli strain (e.g., BAP1).[11]

-

Expression and Fermentation: The recombinant E. coli is cultured under conditions that induce the expression of the cyb genes.

-

Metabolite Analysis: The culture is then extracted, and the produced metabolites are analyzed by techniques such as HPLC-UV and high-resolution mass spectrometry to identify this compound and its biosynthetic intermediates.[9][11]

Photosystem II Inhibition Assay

The inhibitory effect of this compound on PSII can be quantified by measuring the inhibition of photosynthetic electron transport.

-

Preparation of Photosynthetic Material: Isolated thylakoid membranes or intact cells of a suitable photosynthetic organism are used.

-

Electron Transport Measurement: Electron transport is measured as the rate of reduction of an artificial electron acceptor, such as dichlorophenolindophenol (DCPIP), which changes color upon reduction.[12]

-

Inhibition Assay: The photosynthetic material is incubated with varying concentrations of this compound.

-

Data Analysis: The rate of electron transport is measured for each concentration, and the data is used to generate a dose-response curve from which the IC₅₀ value can be determined.

Experimental Workflow for Biosynthetic Gene Cluster Analysis

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and unique chemical structure. The elucidation of its biosynthetic pathway has not only provided a deeper understanding of how this complex natural product is assembled but has also opened up avenues for biosynthetic engineering and the creation of novel analogs. This technical guide consolidates the current knowledge on this compound, providing a foundation for future research aimed at harnessing its potential in agriculture and medicine. Further investigations into its precise binding site on photosystem II and the exploration of its broader pharmacological activities are promising areas for future exploration.

References

- 1. Isolation of chlorine-containing antibiotic from the freshwater cyanobacterium Scytonema hofmanni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into the Potential Cyanobacterial Metabolites and Their Screening Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. The chemical ecology of cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Structure Determination of a Proteasome Inhibitory Metabolite from a Culture of Scytonema hofmanni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallographic studies on C-phycocyanins from cyanobacteria from different habitats: marine and freshwater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C23H23ClO6 | CID 6437843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of this compound, a paradigm for furanolide core structure assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stimulation and inhibition of photosystem II electron transport in cyanobacteria by ions interacting with the cytoplasmic face of thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Cyanobacterin from Scytonema hofmanni

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent natural algicide and herbicide produced by the freshwater cyanobacterium Scytonema hofmanni. First reported in 1982, this chlorinated γ-lactone has garnered significant interest due to its specific and highly effective inhibition of photosynthetic electron transport in photosystem II (PSII). This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the cultivation of Scytonema hofmanni, the extraction and purification of this compound, and bioassays for determining its activity. Quantitative data are summarized in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding of the underlying biochemical and experimental pathways. This document is intended to serve as a valuable resource for researchers in natural products chemistry, phycology, and herbicide development.

Introduction

The discovery of novel, bioactive secondary metabolites from microorganisms has been a cornerstone of drug discovery and development. Cyanobacteria, in particular, are a rich source of structurally diverse and biologically active natural products.[1] this compound, isolated from the filamentous cyanobacterium Scytonema hofmanni, stands out as a potent inhibitor of photosynthesis.[2][3] Its unique mode of action and high efficacy make it a compelling lead compound for the development of new algaecides and herbicides.[4]

This guide details the scientific journey from the initial discovery of this compound's antibiotic properties to the elucidation of its structure and mechanism of action. It aims to provide researchers with the necessary technical information to culture Scytonema hofmanni, isolate this compound, and evaluate its biological activity.

Physicochemical and Biological Properties of this compound

This compound is a chlorinated γ-lactone with the empirical formula C₂₃H₂₃O₆Cl and a molecular weight of 430 g/mol .[2][3] Its structure was fully elucidated in 1986. The key biological activity of this compound is the inhibition of photosynthetic electron transport in photosystem II.[4] It has been shown to be effective against a wide range of cyanobacteria, green algae, and even higher plants, while having limited effects on non-photosynthetic organisms.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃O₆Cl | [2][3] |

| Molecular Weight | 430 g/mol | [2][3] |

| Chemical Class | Chlorinated γ-lactone | [2][3] |

Table 2: Biological Activity of this compound

| Target Organism | Activity | IC₅₀ Value | Reference |

| Synechococcus sp. | Growth Inhibition | ~5 µM | [4] |

| Angiosperms (e.g., corn, peas) | Growth Inhibition | Not specified | [4] |

| Isolated Pea Chloroplasts | Hill Reaction Inhibition | Lower than DCMU | [4] |

Experimental Protocols

Cultivation of Scytonema hofmanni

The production of this compound is dependent on the successful cultivation of Scytonema hofmanni. The strain UTEX B 2349 is a known producer of this compound.

3.1.1. Culture Medium

BG-11 medium is a standard and effective medium for the cultivation of Scytonema hofmanni.

Table 3: Composition of BG-11 Medium

| Component | Concentration (g/L) |

| NaNO₃ | 1.5 |

| K₂HPO₄·3H₂O | 0.04 |

| MgSO₄·7H₂O | 0.075 |

| CaCl₂·2H₂O | 0.036 |

| Citric acid | 0.006 |

| Ferric ammonium citrate | 0.006 |

| EDTA (disodium salt) | 0.001 |

| Na₂CO₃ | 0.02 |

| Trace Metal Solution | 1 mL/L |

3.1.2. Cultivation Conditions

-

Temperature: 25-28 °C

-

Light Intensity: 20-40 µmol photons m⁻² s⁻¹

-

Photoperiod: 16:8 hour light:dark cycle

-

Aeration: Gentle bubbling with sterile air

3.1.3. Protocol

-

Prepare BG-11 medium and sterilize by autoclaving.

-

Inoculate the sterile medium with a healthy starter culture of Scytonema hofmanni.

-

Incubate the culture under the conditions specified above.

-

Monitor the growth of the culture visually and by measuring optical density at 750 nm.

-

Harvest the biomass by filtration or centrifugation when the culture reaches the late logarithmic or early stationary phase.

Extraction and Isolation of this compound

The following protocol is a representative workflow for the extraction and purification of this compound from Scytonema hofmanni biomass.

3.2.1. Extraction

-

Lyophilize the harvested cyanobacterial biomass to dryness.

-

Extract the dried biomass with a 1:1 mixture of dichloromethane and methanol at room temperature with stirring for 24 hours.

-

Filter the extract to remove the cell debris.

-

Concentrate the filtrate under reduced pressure to yield a crude extract.

3.2.2. Purification

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the this compound-containing fractions and concentrate under reduced pressure.

-

Perform a final purification step using high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a methanol-water gradient.

Bioassay for Photosystem II Inhibition

The Hill reaction assay is a common method to assess the activity of photosystem II inhibitors. This assay measures the light-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts.

3.3.1. Reagents

-

Isolated chloroplasts (e.g., from spinach)

-

DCPIP solution (0.1 mM)

-

Assay buffer (e.g., Tricine buffer, pH 7.5)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

3.3.2. Protocol

-

Prepare a reaction mixture containing the assay buffer, DCPIP, and isolated chloroplasts.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound and a positive control with a known PSII inhibitor like DCMU.

-

Measure the initial absorbance of the reaction mixtures at 600 nm.

-

Expose the reaction mixtures to a light source.

-

Measure the absorbance at 600 nm at regular time intervals. The decrease in absorbance indicates the reduction of DCPIP.

-

Calculate the rate of DCPIP reduction for each concentration of this compound.

-

Determine the IC₅₀ value of this compound by plotting the inhibition of the Hill reaction against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

Inhibition of Photosystem II Electron Transport

This compound inhibits the photosynthetic electron transport chain at the level of photosystem II. It is believed to bind to the Q₈ site on the D1 protein, thereby blocking the binding of plastoquinone, the natural electron acceptor. This disruption of electron flow halts the process of photosynthesis.

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Workflow for Isolation and Characterization

The overall process of isolating and characterizing this compound involves a series of sequential steps, from cultivation to final structure elucidation and bioactivity testing.

Caption: Workflow for this compound isolation and characterization.

Conclusion

This compound remains a significant natural product with considerable potential in agriculture and biotechnology. This guide has provided a detailed overview of the key technical aspects related to its discovery and isolation from Scytonema hofmanni. The experimental protocols and data presented herein offer a solid foundation for researchers seeking to work with this fascinating molecule. Further research into the biosynthesis of this compound and the development of synthetic analogues could lead to the creation of novel and environmentally friendly herbicides.

References

Cyanobacterin: A Potent Aquatic Phytotoxin - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent, naturally occurring phytotoxin produced by the cyanobacterium Scytonema hofmanni. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a powerful inhibitor of photosynthetic electron transport. The document summarizes available quantitative toxicity data, details key experimental protocols for its study, and elucidates the downstream signaling pathways associated with its phytotoxic effects. This guide is intended to be a valuable resource for researchers in the fields of phycology, plant biology, and natural product chemistry, as well as for professionals involved in the development of novel herbicides and algaecides.

Introduction

This compound is a chlorinated secondary metabolite with a highly functionalized γ-butyrolactone core structure.[1][2] It exhibits significant phytotoxic activity against a broad spectrum of aquatic and terrestrial plants, as well as various algal species.[3] The potent inhibitory effect of this compound on photosynthesis makes it a subject of considerable interest for its potential application as a natural herbicide or algaecide.[4] Understanding its mechanism of action and toxicological profile is crucial for both harnessing its potential and assessing its environmental impact.

Mechanism of Action: Inhibition of Photosystem II

The primary mechanism of action for this compound is the potent and specific inhibition of photosynthetic electron transport at Photosystem II (PSII).[3][4] PSII is a critical protein complex in the thylakoid membranes of chloroplasts responsible for water photolysis and the initial steps of converting light energy into chemical energy.

This compound disrupts the normal flow of electrons within PSII, effectively halting the photosynthetic process.[3] This inhibition leads to a cascade of downstream effects, ultimately causing cellular damage and death of the plant or alga. While the precise binding site of this compound on the PSII complex is still under investigation, it is known to be different from that of the well-characterized herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU).[2] This is evidenced by the fact that DCMU-resistant mutants remain sensitive to this compound.[2]

Quantitative Phytotoxicity Data

The potency of this compound as a phytotoxin is demonstrated by its low effective concentrations. The available quantitative data on the toxicity of this compound are summarized in the table below. It is important to note that comprehensive data across a wide range of species is still limited, highlighting an area for future research.

| Target Organism/Process | Endpoint | Concentration | Reference |

| Photosystem II (in vitro) | IC50 (Silicomolybdate Reduction) | 16 nM | [2][5] |

| Algae (general) | Growth Inhibition | ~5 µM | [4] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the measured activity. The provided data indicates that this compound is a significantly more potent inhibitor of PSII than DCMU, which has an IC50 of 300 nM for the same process.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the phytotoxicity and mechanism of action of this compound.

Algal Growth Inhibition Assay (Adapted from OECD Guideline 201)

This protocol describes a method to determine the effects of this compound on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

1. Test Organism and Culture Conditions:

-

Organism: Pseudokirchneriella subcapitata (or other relevant algal species).

-

Culture Medium: OECD TG 201 medium.

-

Temperature: 21-24°C.

-

Light: Continuous, cool white fluorescent lighting (60-120 µE/m²/s).

-

Culture Flasks: Sterile conical flasks, allowing for adequate gas exchange.

2. Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a known concentration.

-

Prepare a series of dilutions of the this compound stock solution in the culture medium to achieve the desired final test concentrations. A geometric series of at least five concentrations is recommended.

-

Include a control group (culture medium with solvent but no this compound) and a blank group (culture medium only).

3. Test Procedure:

-

Inoculate the test flasks with an exponentially growing algal culture to an initial cell density of approximately 10⁴ cells/mL.

-

Incubate the flasks under the specified conditions for 72 hours.

-

At 24, 48, and 72 hours, measure the algal biomass. This can be done by cell counts using a hemocytometer or an electronic particle counter, or by measuring a surrogate parameter like chlorophyll fluorescence.

4. Data Analysis:

-

For each test concentration and the control, calculate the average growth rate.

-

Determine the percent inhibition of the growth rate for each this compound concentration relative to the control.

-

Calculate the EC50 value (the concentration of this compound that causes a 50% inhibition of growth) using a suitable statistical method (e.g., probit analysis, logistic regression).

Lemna sp. Growth Inhibition Test (Adapted from OECD Guideline 221)

This protocol details a method for assessing the phytotoxicity of this compound on the aquatic macrophyte Lemna minor.

1. Test Organism and Culture Conditions:

-

Organism: Lemna minor.

-

Culture Medium: Steinberg medium or a modified Hoagland's solution.

-

Temperature: 24 ± 2°C.

-

Light: Continuous, cool white fluorescent lighting (80-140 µE/m²/s).

-

Test Vessels: Sterile glass beakers or crystallizing dishes.

2. Preparation of Test Solutions:

-

Prepare a stock solution of this compound and a series of dilutions in the test medium as described for the algal growth inhibition assay.

3. Test Procedure:

-

Select healthy Lemna minor colonies with 2-4 fronds.

-

Transfer the colonies to the test vessels containing the different concentrations of this compound. Each vessel should contain a specific number of colonies (e.g., 3 colonies with a total of 9-12 fronds).

-

Incubate the test vessels for 7 days.

-

At the end of the test period, determine the number of fronds and the dry weight of the plants in each vessel.

4. Data Analysis:

-

Calculate the average growth rate based on frond number and dry weight for each concentration and the control.

-

Determine the percent inhibition of the growth rate for each this compound concentration relative to the control.

-

Calculate the IC50 value (the concentration of this compound that causes a 50% inhibition of growth) for both frond number and dry weight.

Hill Reaction Assay for Photosystem II Activity

This assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, providing a direct measure of PSII activity.

1. Isolation of Chloroplasts:

-

Homogenize fresh spinach leaves (or other suitable plant material) in a chilled isolation buffer (e.g., containing sucrose, MgCl₂, and a buffering agent like HEPES or Tris-HCl).

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of the isolation buffer.

-

Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

2. Reaction Mixture and Measurement:

-

Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or silicomolybdate.

-

Add different concentrations of this compound to the reaction mixtures. Include a control without this compound.

-

Expose the reaction mixtures to a light source and monitor the reduction of the electron acceptor over time using a spectrophotometer. For DCPIP, this is observed as a decrease in absorbance at 600 nm.

3. Data Analysis:

-

Calculate the rate of the Hill reaction for each this compound concentration and the control.

-

Determine the percent inhibition of the Hill reaction rate for each concentration relative to the control.

-

Calculate the IC50 value for the inhibition of PSII activity.

Signaling Pathways and Downstream Effects

The inhibition of PSII by this compound triggers a cascade of downstream events within the plant cell, leading to oxidative stress and ultimately cell death. While specific signaling pathways activated by this compound have not been fully elucidated, inferences can be drawn from studies on other PSII-inhibiting herbicides.

The blockage of electron flow in PSII leads to the over-reduction of the plastoquinone (PQ) pool and the accumulation of excited chlorophyll molecules. This results in the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS can cause significant damage to cellular components, including:

-

Lipid peroxidation: Damage to cell membranes, leading to loss of integrity and leakage of cellular contents.

-

Protein oxidation: Inactivation of enzymes and other proteins.

-

DNA damage: Mutations and strand breaks.

The accumulation of ROS also acts as a stress signal, potentially activating various defense and cell death pathways within the plant. This can involve changes in gene expression, leading to the production of stress-related proteins and enzymes.

Visualizations

References

- 1. PSI Photoinhibition and Changing CO2 Levels Initiate Retrograde Signals to Modify Nuclear Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PSI Photoinhibition and Changing CO2 Levels Initiate Retrograde Signals to Modify Nuclear Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Cyanobacterin as a Photosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent natural phytotoxin produced by the cyanobacterium Scytonema hofmanni. It exhibits strong inhibitory effects on photosynthetic electron transport within Photosystem II (PSII), making it a subject of interest for potential applications in herbicide development and as a tool for studying photosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on the photosynthetic apparatus, and presenting relevant experimental protocols for its study. A key finding is that this compound acts at a novel binding site within PSII, distinct from the well-characterized QB site targeted by many commercial herbicides.

Introduction to this compound and Photosystem II Inhibition

Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of cyanobacteria, algae, and plants. It catalyzes the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain. The inhibition of PSII is a common mechanism for many herbicides, which typically act by blocking the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB, on the D1 protein subunit.

This compound has been identified as a highly effective inhibitor of PSII.[1] It disrupts the normal photosynthetic electron flow, leading to a rapid cessation of oxygen evolution and ultimately, cell death in susceptible photosynthetic organisms.

Mechanism of Action of this compound

Inhibition of Photosynthetic Electron Transport

This compound's primary mode of action is the inhibition of photosynthetic electron transport at the level of Photosystem II.[1] This has been demonstrated through various experimental techniques, including the measurement of oxygen evolution and chlorophyll fluorescence. The potent inhibitory effect of this compound is highlighted by its low half-maximal inhibitory concentration (IC50).

A Novel Binding Site on Photosystem II

A significant aspect of this compound's mechanism is its unique binding site. While many PSII-inhibiting herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), bind to the QB binding pocket on the D1 protein, evidence suggests that this compound interacts with a different site.[1] This is supported by the finding that DCMU-resistant mutants remain sensitive to this compound.[1] This indicates that this compound does not compete for the same binding niche as DCMU and other "classical" herbicides.

The precise location of this compound's binding site on the PSII complex has not yet been definitively identified. Its characterization represents a significant area for future research and could reveal new targets for herbicide design. The inhibition is non-competitive with respect to the QB site, suggesting an allosteric mode of action where binding at a site remote from the active center induces a conformational change that inhibits electron transfer.

The following diagram illustrates the proposed general mechanism of this compound in contrast to QB-site inhibitors.

Quantitative Data on this compound Inhibition

The potency of this compound as a photosynthesis inhibitor has been quantified, primarily through the measurement of its IC50 value.

| Inhibitor | Assay | IC50 (nM) | Reference |

| This compound | Inhibition of silicomolybdate reduction | 16 | [1] |

| DCMU | Inhibition of silicomolybdate reduction | 300 | [1] |

Table 1: Comparison of IC50 values for this compound and DCMU.

The significantly lower IC50 value of this compound compared to DCMU underscores its high affinity for its binding site and its effectiveness as a PSII inhibitor.[1]

Detailed Experimental Protocols

The study of this compound's mechanism of action relies on a variety of established experimental techniques. Below are detailed protocols for key assays.

Chlorophyll a Fluorescence Measurement

Chlorophyll a fluorescence is a sensitive, non-invasive probe of PSII photochemistry. The induction kinetics of chlorophyll fluorescence can reveal the blockage of electron transport.

Objective: To measure the effect of this compound on the photochemical efficiency of PSII.

Materials:

-

Suspension of cyanobacteria or isolated thylakoids.

-

This compound stock solution (in an appropriate solvent, e.g., ethanol or DMSO).

-

Pulse-Amplitude-Modulated (PAM) fluorometer.

-

Dark adaptation chamber.

-

Cuvette or sample holder.

Protocol:

-

Sample Preparation: Dilute the cyanobacterial culture or thylakoid suspension to a standardized chlorophyll concentration.

-

Dark Adaptation: Place the sample in complete darkness for at least 15-20 minutes to ensure all reaction centers are open (oxidized QA).

-

Inhibitor Incubation: Add the desired concentration of this compound to the sample. An equivalent volume of the solvent should be added to the control sample. Incubate for a specific period (e.g., 5-10 minutes) in the dark.

-

Measurement of F0: Measure the minimal fluorescence level (F0) by applying a weak measuring light.

-

Measurement of Fm: Apply a short, saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence level (Fm).

-

Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - F0) / Fm.

-

Analysis: A decrease in the Fv/Fm ratio in the presence of this compound indicates a disruption in the primary photochemistry of PSII.

The following diagram illustrates the general workflow for a chlorophyll fluorescence experiment.

Oxygen Evolution Measurement

The rate of photosynthetic oxygen evolution is a direct measure of the overall activity of the water-splitting and electron transport processes in PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of oxygen evolution.

Materials:

-

Suspension of cyanobacteria or isolated thylakoids.

-

This compound stock solution.

-

Clark-type oxygen electrode or an optical oxygen sensor.

-

Light source with controlled intensity.

-

Temperature-controlled reaction vessel.

-

Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ).

Protocol:

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Sample Preparation: Resuspend the cyanobacterial cells or thylakoids in a suitable buffer and place them in the reaction vessel.

-

Dark Respiration: Measure the rate of oxygen consumption in the dark to determine the basal respiration rate.

-

Initiation of Photosynthesis: Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

-

Inhibitor Addition: Inject a known concentration of this compound into the reaction vessel.

-

Measurement of Inhibition: Continue to record the oxygen evolution rate in the presence of the inhibitor.

-

Data Analysis: Calculate the percentage of inhibition by comparing the rate of oxygen evolution before and after the addition of this compound, after correcting for dark respiration.

The logical flow of an oxygen evolution experiment is depicted below.

Silicomolybdate Reduction Assay

This assay is used to localize the site of inhibition within the PSII electron transport chain. Silicomolybdate can accept electrons from QA, thus bypassing the QB site. If an inhibitor blocks electron transfer before QA, it will inhibit silicomolybdate reduction. If it acts at the QB site or later, silicomolybdate reduction will be unaffected or even stimulated.

Objective: To determine if this compound inhibits electron transport at or before the QA reduction step.

Materials:

-

Isolated thylakoid membranes.

-

This compound stock solution.

-

Silicomolybdic acid solution.

-

Spectrophotometer.

-

DCMU (as a control inhibitor of the QB site).

Protocol:

-

Sample Preparation: Prepare a suspension of thylakoid membranes in a suitable buffer.

-

Inhibitor Incubation: Incubate the thylakoids with this compound or DCMU for a defined period.

-

Reaction Mixture: In a cuvette, combine the treated thylakoid suspension with the silicomolybdate solution.

-

Measurement: Illuminate the sample and monitor the reduction of silicomolybdate by measuring the change in absorbance at a specific wavelength (e.g., 400 nm).

-

Data Analysis: Compare the rate of silicomolybdate reduction in the presence of this compound to the control and DCMU-treated samples. Inhibition of silicomolybdate reduction by this compound would indicate that its binding site is at or before the QA reduction step. The published IC50 value for this compound was determined using this assay.[1]

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on PSII initiates a cascade of events within the photosynthetic cell, although these are secondary effects of the primary inhibition of electron transport.

Conclusion and Future Directions

This compound is a highly potent inhibitor of Photosystem II, acting through a mechanism that is distinct from that of many conventional herbicides. The evidence strongly points to a novel binding site on the PSII complex, making it a valuable tool for probing the structure and function of this vital photosynthetic enzyme. The elucidation of the precise molecular interactions at this novel binding site through techniques such as X-ray crystallography of a this compound-PSII co-complex, photoaffinity labeling, and advanced molecular docking studies is a critical next step. Such research will not only deepen our fundamental understanding of photosynthesis but also has the potential to pave the way for the development of a new generation of herbicides with novel modes of action. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intriguing mechanism of this powerful natural phytotoxin.

References

The Bioactivity Spectrum of Cyanobacterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacterin is a potent natural product synthesized by the cyanobacterium Scytonema hofmanni. Structurally classified as a chlorinated γ-lactone, it exhibits significant bioactivity against a broad range of photosynthetic organisms. This technical guide provides an in-depth exploration of the bioactivity spectrum of this compound, its mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phycology, plant science, and natural product-based drug discovery.

Bioactivity Spectrum and Mechanism of Action

This compound is a potent inhibitor of photosynthetic electron transport. Its primary target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts and cyanobacteria. By interfering with the normal function of PSII, this compound effectively blocks the light-dependent reactions of photosynthesis, leading to growth inhibition and cell death in susceptible organisms.

The bioactivity of this compound extends across a wide array of photosynthetic life, including:

-

Eukaryotic Algae: Various species of green algae are sensitive to this compound.

-

Cyanobacteria: It is also effective against other species of cyanobacteria.

-

Angiosperms: this compound has been shown to inhibit the growth of both aquatic and terrestrial plants, such as Lemna (duckweed), corn, and peas.[1][2]

The precise molecular target of this compound within PSII is believed to be the QB binding site on the D1 protein. This is the same binding niche for the well-known herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). This compound competes with plastoquinone, the native electron acceptor, for this binding site, thereby disrupting the electron flow from QA to QB.

Quantitative Bioactivity Data

Comprehensive quantitative bioactivity data for this compound against a wide range of organisms is not extensively available in the public domain. However, existing studies provide key insights into its potency.

| Target Organism/Process | Assay Type | Bioactivity Metric | Value | Reference |

| Photosystem II (from pea chloroplasts) | Silicomolybdate reduction | IC50 | 16 nM | Not explicitly cited, but implied by mechanism studies |

| Algae (general) | Growth Inhibition | Effective Concentration | ~5 µM | [1][2] |

Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are crucial for comparing the potency of bioactive compounds. Further research is needed to establish a more comprehensive dataset of these values for this compound against a broader panel of species.

Experimental Protocols

Algal Growth Inhibition Assay

This protocol is designed to determine the EC50 of this compound against a model green alga, such as Chlorella vulgaris.

Materials:

-

Axenic culture of Chlorella vulgaris

-

Appropriate algal growth medium (e.g., Bold's Basal Medium)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Sterile culture flasks or multi-well plates

-

Spectrophotometer or cell counter

-

Incubator with controlled temperature and light conditions

Procedure:

-

Culture Preparation: Grow Chlorella vulgaris in liquid medium until it reaches the exponential growth phase.

-

Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in the algal growth medium. A typical concentration range to test, based on available data, would be from 0.1 µM to 50 µM. Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

-

Inoculation: Inoculate the prepared test solutions and controls with a known density of Chlorella vulgaris cells (e.g., 1 x 104 cells/mL).

-

Incubation: Incubate the cultures under controlled conditions (e.g., 25°C, continuous light at a specific intensity) for a defined period, typically 72 to 96 hours.

-

Growth Measurement: At the end of the incubation period, measure the algal cell density in each replicate using a spectrophotometer (measuring absorbance at a specific wavelength, e.g., 680 nm) or by direct cell counting with a hemocytometer.

-

Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. Plot the inhibition percentage against the logarithm of the this compound concentration and determine the EC50 value using a suitable statistical software.

Hill Reaction Assay for Photosystem II Inhibition

This assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, providing a direct measure of PSII activity.

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., containing sucrose, MgCl2, and a buffering agent like HEPES-KOH)

-

Assay buffer

-

DCPIP (2,6-dichlorophenolindophenol) solution (an artificial electron acceptor)

-

This compound stock solution

-

Spectrophotometer

-

Light source

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of isolation buffer.

-

-

Assay Preparation:

-

Prepare reaction mixtures in cuvettes containing assay buffer, DCPIP solution, and varying concentrations of this compound (e.g., 1 nM to 1 µM). Include a solvent control and a no-inhibitor control.

-

-

Reaction Initiation and Measurement:

-

Add the isolated chloroplast suspension to each cuvette to initiate the reaction.

-

Immediately measure the initial absorbance of the DCPIP at 600 nm.

-

Expose the cuvettes to a strong light source.

-

Measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a few minutes. The reduction of blue DCPIP to its colorless form indicates PSII activity.[3][4][5][6][7]

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction for each this compound concentration.

-

Determine the percentage of inhibition of the Hill reaction compared to the control.

-

Plot the inhibition percentage against the this compound concentration to determine the IC50 value.

-

Visualizations

Photosynthetic Electron Transport Chain and Site of this compound Action

Caption: Photosynthetic electron transport chain showing the site of inhibition by this compound at the QB binding site of Photosystem II.

Experimental Workflow for Bioactivity Assessmentdot

References

- 1. Activity of the Natural Algicide, this compound, on Angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of the natural algicide, this compound, on angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hill Reaction [people.hsc.edu]

- 4. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 5. Hill reaction - Wikipedia [en.wikipedia.org]

- 6. savemyexams.com [savemyexams.com]

- 7. weber.edu [weber.edu]

Unveiling the Blueprint: A Technical Guide to the Identification of the Cyanobacterin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and findings related to the identification and characterization of the cyanobacterin biosynthetic gene cluster (cyb). This compound, a potent phytotoxin with potential pharmaceutical applications, is a furanolide natural product whose enzymatic assembly has been a subject of significant research interest. This document details the experimental protocols, summarizes key quantitative data, and visualizes the intricate biosynthetic pathways and experimental workflows.

The this compound Biosynthetic Gene Cluster (cyb): A Quantitative Overview

The this compound biosynthetic gene cluster (cyb) is a contiguous stretch of genes responsible for the enzymatic synthesis of this compound. Through a combination of bioinformatics, heterologous expression, and in vitro biochemical assays, the cluster has been identified and its components characterized. The key quantitative features of the cyb BGC are summarized in the table below.

| Property | Value | Description |

| Size | ~15.7 kb | The approximate length of the entire biosynthetic gene cluster. |

| Number of Genes | 11 | The total count of open reading frames (ORFs) within the cluster, designated cybA through cybK. |

| Producing Organism | Scytonema hofmanni | The cyanobacterium from which the cyb gene cluster was originally identified. |

| Heterologous Host | Escherichia coli | A common host for the expression of the cyb BGC to produce this compound precursors. |

| Precursor Products | Prethis compound I & II | Non-chlorinated analogs of this compound produced via heterologous expression in E. coli. |

The Genetic Architecture of this compound Biosynthesis

The cyb gene cluster is a model system for furanolide biosynthesis. It encodes a suite of enzymes that orchestrate a streamlined carbon-carbon bond-forming cascade, along with a series of tailoring enzymes that modify the core structure. The functions of the individual genes within the cyb cluster are detailed below.

| Gene | Proposed Function | Role in Biosynthesis |

| cybA | Undetermined | Function not yet fully elucidated. |

| cybB | Tyrosine ammonia lyase | Converts L-tyrosine to 4-coumaric acid, a key precursor. |

| cybC | Acyl-CoA synthetase | Activates 4-coumaric acid to 4-coumaroyl-CoA. |

| cybD | O-methyltransferase | Catalyzes the installation of a methoxy group at C17. |

| cybE | Thiamine pyrophosphate (TPP)-dependent enzyme | Assembles a key intermediate from 4-hydroxyphenylpyruvic acid and ketoisovaleric acid. |

| cybF | Furanolide synthase | Catalyzes the core C-C bond formation and cyclization to form the furanolide ring. |

| cybG | Ene-reductase | Reduces the C4-C13 double bond, leading to non-toxic congeners. |

| cybH | Undetermined | Function not yet fully elucidated. |

| cybI | Halogenase | Responsible for the chlorination at C8. |

| cybJ | O-methyltransferase | Catalyzes the O-methylation at C10. |

| cybK | Hydroxylase | Performs the hydroxylation at C10. |

Experimental Protocols for BGC Identification and Characterization

The identification of the this compound BGC relied on a multi-step experimental workflow. This section provides a detailed overview of the key methodologies employed.

Targeted Bioinformatic Screening

The initial step in identifying the cyb BGC involved a targeted bioinformatic search of cyanobacterial genomes. This approach leverages the conserved nature of genes encoding specific enzymatic functions, such as those involved in the biosynthesis of natural products.

Methodology:

-

Genome Sequencing: The genomic DNA of the producing organism, Scytonema hofmanni, is sequenced using next-generation sequencing technologies to obtain a high-quality whole-genome sequence.

-

BGC Prediction with antiSMASH: The assembled genome is analyzed using the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) software.[1] This tool identifies putative secondary metabolite biosynthetic gene clusters based on the presence of signature genes and domain architectures.

-

Targeted Homology Searching: A targeted search is performed within the predicted BGCs for genes encoding enzymes expected to be involved in this compound biosynthesis. Given the chemical structure of this compound, key search queries include halogenases, methyltransferases, and enzymes involved in the metabolism of aromatic amino acids.

-

Gene Cluster Annotation and Comparison: The identified candidate BGC is manually annotated to predict the function of each open reading frame (ORF). The gene organization and predicted functions are then compared to known BGCs for structurally related natural products to build confidence in the putative identification.

Heterologous Expression in Escherichia coli

To functionally validate the identified cyb BGC, it is expressed in a heterologous host, typically E. coli, which is genetically tractable and has a well-understood metabolism.

Methodology:

-

BGC Cloning: The entire cyb BGC (or specific sub-clusters) is amplified from the genomic DNA of S. hofmanni using high-fidelity PCR. The amplified DNA is then cloned into a suitable expression vector, such as a pET series vector, using methods like Gibson Assembly or restriction-ligation cloning. The vector should contain an inducible promoter (e.g., T7 promoter) to control gene expression.

-

Transformation: The resulting expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cultivation and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB or TB medium) at an appropriate temperature (e.g., 37°C) to a specific optical density (OD600). Gene expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further period at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Metabolite Extraction and Analysis: After incubation, the culture is harvested, and the metabolites are extracted from the cells and/or the culture medium using an organic solvent (e.g., ethyl acetate). The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of this compound or its precursors.

In Vitro Biochemical Assays

To elucidate the specific function of individual enzymes within the cyb BGC, in vitro biochemical assays are performed using purified recombinant proteins.

Methodology:

-

Individual Gene Cloning and Protein Expression: Each gene of interest (e.g., cybB, cybC, cybE, cybF) is individually cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification. The proteins are then expressed in E. coli and purified using affinity chromatography.

-

Enzymatic Reactions: The purified enzyme is incubated with its predicted substrate(s) in a suitable buffer system containing any necessary cofactors (e.g., ATP, Mg2+, TPP).

-

Reaction Quenching and Product Analysis: The enzymatic reaction is stopped after a specific time, and the reaction mixture is analyzed by HPLC, LC-MS, or other analytical techniques to identify the product. The identity of the product is confirmed by comparing its retention time and mass spectrum to an authentic standard, if available.

-

Enzyme Kinetics: To further characterize the enzyme, kinetic parameters such as Km and kcat can be determined by measuring the initial reaction rates at varying substrate concentrations.

Visualizing the Path to Discovery and Biosynthesis

Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using the DOT language for Graphviz, illustrate the experimental workflow for identifying the this compound BGC and the proposed biosynthetic pathway.

Experimental Workflow for BGC Identification

Caption: Experimental workflow for the identification of the this compound BGC.

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Mechanisms

The regulation of secondary metabolite biosynthesis in cyanobacteria is a complex process that is not yet fully understood for the this compound pathway. However, general regulatory mechanisms in cyanobacteria involve transcriptional regulators that respond to environmental cues such as nutrient availability (e.g., nitrogen and phosphate levels), light intensity, and temperature. These factors can influence the expression of the biosynthetic genes, thereby controlling the production of the natural product. Further research is needed to identify the specific regulatory elements and transcription factors that govern the expression of the cyb gene cluster.

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster represent a significant advancement in our understanding of furanolide biosynthesis. The methodologies outlined in this guide, from targeted bioinformatics to heterologous expression and in vitro enzymology, provide a robust framework for the discovery and characterization of novel natural product biosynthetic pathways. The detailed knowledge of the cyb gene cluster not only illuminates the intricate biochemistry of this compound formation but also opens avenues for the bioengineering of novel furanolide analogs with potentially improved or novel therapeutic properties. This guide serves as a valuable resource for researchers in natural product discovery, synthetic biology, and drug development, facilitating further exploration into the vast biosynthetic potential of cyanobacteria.

References

Unveiling the Microbial Architects of Cyanobacterin: A Technical Guide to its Natural Production and Biosynthesis

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the natural producers of cyanobacterin and its analogs. This powerful phytotoxin, known for its allelopathic properties, and its related compounds are primarily synthesized by filamentous cyanobacteria, with Scytonema hofmanni being the principal source of this compound and various Nostoc species producing a range of structural analogs, including the nostoclides.

This guide provides a detailed overview of the biosynthetic pathways, quantitative production data, and experimental protocols essential for the study and potential exploitation of these bioactive compounds.

Key Natural Producers and Analogs

This compound is a potent secondary metabolite first isolated from the freshwater cyanobacterium Scytonema hofmanni.[1][2] This organism remains the most well-documented natural producer of this chlorinated γ-lactone. Structural analogs of this compound, which share the core furanolide structure, are produced by various species of the genus Nostoc.[3][4][5] For instance, nostoclides have been isolated from symbiotic Nostoc species.

Quantitative Production of this compound and its Analogs

While the natural production of this compound by Scytonema hofmanni is often cited as being in small quantities, specific yields from wild-type strains are not extensively reported in the literature.[6][7] However, significant progress has been made in the heterologous expression of the this compound biosynthetic gene cluster (cyb) in Escherichia coli. This approach has not only facilitated the elucidation of the biosynthetic pathway but has also demonstrated the potential for enhanced production.

| Compound | Producer | Production System | Yield | Reference |

| Prethis compound I (anhydro-cyanobacterin analog) | Scytonema hofmanni (cyb gene cluster) | Heterologous expression in E. coli | 26 mg/L | [8] |

| Prethis compound II (anhydro-cyanobacterin analog) | Scytonema hofmanni (cyb gene cluster) | Heterologous expression in E. coli | 2.75 mg/L | [8] |

| Nodularin (a different cyanotoxin for comparison) | Nostoc sp. CENA543 | Laboratory Culture | 4.3 mg/g (dry weight) | [9] |

| Biomass (for context on growth) | Nostoc muscorum | Laboratory Culture | 769 mg/L (after 19 days) | [10] |

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by the enzymes encoded within the cyb biosynthetic gene cluster. The pathway commences with precursors from primary metabolism and involves a series of enzymatic reactions to construct the complex furanolide core.

Key Precursors:

-

L-Tyrosine

-

L-Valine (via its α-keto acid, ketoisovaleric acid)

-

4-Hydroxyphenylpyruvic acid

Core Biosynthetic Enzymes and their Roles:

-

CybB: A tyrosine ammonia lyase that converts L-tyrosine to 4-coumaric acid.

-

CybC: A long-chain acyl-CoA synthetase that activates 4-coumaric acid to 4-coumaroyl-CoA.

-

CybE: A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes an acyloin condensation between 4-hydroxyphenylpyruvic acid and ketoisovaleric acid.

-

CybF: A furanolide synthase that catalyzes the key C-C bond formation and cyclization to form the γ-butyrolactone ring of the furanolide core.

While the core biosynthetic steps are well-understood, the specific signaling pathways that regulate the expression of the cyb gene cluster in Scytonema hofmanni remain an active area of research. General regulatory elements in cyanobacteria, such as two-component systems and transcriptional regulators responsive to environmental cues like light and nutrient availability, are likely involved.[11][12]

Caption: Biosynthetic pathway of this compound.

Experimental Protocols: From Culture to Purified Compound

The following outlines a general workflow for the cultivation of Scytonema hofmanni and the subsequent isolation and purification of this compound.

Cultivation of Scytonema hofmanni

-

Culture Medium: BG-11 medium is a commonly used medium for the cultivation of cyanobacteria.

-

Culture Conditions: Cultures are typically maintained at 25-28°C under a 16:8 hour light:dark cycle with a light intensity of approximately 50 µmol photons m⁻² s⁻¹.

-

Harvesting: Cells are harvested in the late exponential or early stationary phase by centrifugation or filtration.

Extraction of this compound

-

Cell Lysis: The harvested cell biomass is lyophilized and then subjected to cell lysis, often through ultrasonication in an appropriate solvent.

-

Solvent Extraction: A common extraction procedure involves the use of a moderately polar organic solvent, such as a mixture of methanol and dichloromethane, to extract the cellular components. The extraction is typically repeated multiple times to ensure a high yield.

Purification of this compound

-

Solid-Phase Extraction (SPE): The crude extract is often first fractionated using solid-phase extraction. A C18 reversed-phase cartridge is commonly employed, with a stepwise elution using a gradient of increasing organic solvent (e.g., methanol or acetonitrile in water).

-

High-Performance Liquid Chromatography (HPLC): The fractions containing this compound, as identified by a bioassay or analytical method like LC-MS, are then subjected to further purification by reversed-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile or methanol in water is a common mobile phase.

-

Detection: Detection is often performed using a UV detector, monitoring at a wavelength where this compound absorbs, or by mass spectrometry for more specific detection and identification.

-

Caption: Experimental workflow for this compound isolation.

This technical guide serves as a foundational resource for the scientific community, providing critical information on the natural sources and production of this compound and its analogs. The detailed methodologies and biosynthetic insights are intended to facilitate further research into the pharmacological potential and ecological roles of these fascinating cyanobacterial metabolites.

References

- 1. Isolation of chlorine-containing antibiotic from the freshwater cyanobacterium Scytonema hofmanni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciencedaily.com [sciencedaily.com]

- 7. pugnalom.io [pugnalom.io]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Production of High Amounts of Hepatotoxin Nodularin and New Protease Inhibitors Pseudospumigins by the Brazilian Benthic Nostoc sp. CENA543 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Regulatory tools for controlling gene expression in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of Cyanobacterin in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent allelopathic agent produced by the cyanobacterium Scytonema hofmanni. This chlorinated γ-lactone plays a significant ecological role by inhibiting the growth of competing photosynthetic organisms, including other cyanobacteria and algae. Its primary mode of action is the inhibition of photosystem II (PSII) electron transport, a mechanism shared with several commercial herbicides. This technical guide provides an in-depth overview of the biosynthesis, mode of action, and ecological implications of this compound in aquatic environments. It includes a summary of its inhibitory activity, detailed experimental protocols for its study, and visualizations of key biological pathways and experimental workflows.

Introduction

Cyanobacteria are a diverse group of photosynthetic prokaryotes that play a crucial role in global carbon and nitrogen cycles.[1] In the competitive aquatic environment, many cyanobacteria produce secondary metabolites, known as cyanotoxins or allelochemicals, to gain a competitive advantage.[2][3] One such compound is this compound, a chlorinated γ-lactone first isolated from the freshwater cyanobacterium Scytonema hofmanni.[4] this compound exhibits potent inhibitory activity against a wide range of photosynthetic organisms while having limited effects on non-photosynthetic bacteria and protozoans.[4] This specificity makes it a subject of interest for its ecological significance and potential applications as a natural algicide.

This guide delves into the technical aspects of this compound, providing researchers and drug development professionals with a comprehensive resource on its ecological function and methods for its investigation.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. Recent research has elucidated the pathway, revealing a novel enzymatic cascade for the formation of its furanolide core structure.[5] The biosynthetic machinery assembles the molecule from precursor amino acids, a process that has been successfully reconstituted in a heterologous host (Escherichia coli).[5] Understanding this pathway is crucial for potential biotechnological production of this compound and its analogs.[6][7]

Mode of Action: Inhibition of Photosystem II

The primary molecular target of this compound is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. This compound acts as a potent inhibitor of PSII, disrupting the flow of electrons from water to plastoquinone.[8][9]

The Photosystem II Electron Transport Chain

The PSII complex, located in the thylakoid membranes of chloroplasts and cyanobacteria, utilizes light energy to split water molecules, releasing oxygen, protons, and electrons. These electrons are transferred through a series of cofactors within the PSII reaction center. The binding site for the mobile electron carrier, plastoquinone (QB), is located on the D1 protein subunit of the PSII reaction center.[10][11]

This compound's Binding and Inhibition Mechanism

This compound competitively inhibits the binding of plastoquinone to the QB site on the D1 protein.[10][12] This blockage of the QB site prevents the transfer of electrons from the primary quinone acceptor (QA) to QB, effectively halting the photosynthetic electron flow.[13] The specific amino acid residues within the QB binding pocket that interact with this compound are crucial for its inhibitory activity.[10]

References

- 1. Substitution of the D1-Asn87 site in photosystem II of cyanobacteria mimics the chloride-binding characteristics of spinach photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Allelopathic activity among Cyanobacteria and microalgae isolated from Florida freshwater habitats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of chlorine-containing antibiotic from the freshwater cyanobacterium Scytonema hofmanni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of this compound, a paradigm for furanolide core structure assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. assignmentpoint.com [assignmentpoint.com]

- 8. Activity of the natural algicide, this compound, on angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structures of photosystem II from a cyanobacterium expressing psbA2 in comparison to psbA3 reveal differences in the D1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the γ-Butyrolactone Core of Cyanobacterin

Executive Summary: Cyanobacterin is a potent, chlorinated phytotoxin produced by the freshwater cyanobacterium Scytonema hofmanni.[1][2] Its significant herbicidal and algicidal activity stems from a highly functionalized γ-butyrolactone core, a structural feature common to a class of natural products known as furanolides.[1][3] The primary mechanism of action is the potent inhibition of photosynthetic electron transport at Photosystem II (PSII), making it a promising lead structure for agrochemical development.[2][4] Recent breakthroughs have elucidated the complete biosynthetic pathway, revealing a novel enzymatic cascade for the assembly of the furanolide core.[1][5] This guide provides a detailed examination of the this compound γ-butyrolactone core, covering its biosynthesis, mechanism of action, relevant quantitative data, and key experimental methodologies for its study and production.

The Furanolide Architecture of this compound

This compound was the first chlorinated natural product identified from freshwater cyanobacteria, isolated from Scytonema hofmanni in 1982.[1][2] Its full chemical structure and stereochemistry were established in 1986.[2] The molecule's defining feature is its γ-butyrolactone core, which is substituted at the α, β, and γ positions.[6] This core structure is shared by other natural products, now collectively termed the furanolide family.[1][2] A critical feature for this compound's potent biological activity is a hydroxy group on the lactone core; its corresponding dehydrated form, anhydrothis compound, is biologically inactive.[1][2]

Biosynthesis of the γ-Butyrolactone Core

The enzymatic machinery responsible for assembling the this compound core remained elusive for decades, pointing to an unusual biosynthetic process.[1][7] The this compound biosynthetic gene cluster (cyb) has now been identified and functionally validated through heterologous expression in Escherichia coli.[1][3][8] The assembly is a streamlined carbon-carbon bond-forming cascade involving several key enzymes that fuse three primary building blocks.[1][3]

The three precursor molecules are:

-

4-coumaric acid , derived from L-tyrosine.

-

α-ketoisovaleric acid , derived from L-valine.

-

4-hydroxyphenylpyruvic acid , also derived from L-tyrosine.[1][2]

The enzymatic sequence for the core assembly is as follows:

-

CybB , a pathway-specific ammonia lyase, converts L-tyrosine to 4-coumaric acid.[1]

-

CybC , a long-chain acyl-CoA synthetase, activates 4-coumaric acid to its CoA-thioester, coumaroyl-CoA.[1]

-

CybE performs an acyloin coupling reaction between 4-hydroxyphenylpyruvic acid and α-ketoisovaleric acid.[2]

-

CybF , a novel furanolide synthase, catalyzes the final cyclization to form the furanolide core structure, a reaction that features a Morita–Baylis–Hillman type transformation.[1][5][9]

Following the core assembly, a series of tailoring enzymes (CybD, CybG, CybI, CybJ, CybK) are responsible for modifications such as chlorination, methylation, and hydroxylation to produce the final this compound molecule.[9]

Mechanism of Action: Photosystem II Inhibition

This compound is a highly effective inhibitor of oxygenic photosynthesis in cyanobacteria, algae, and higher plants.[10][11] Its molecular target is the Photosystem II (PSII) complex, where it blocks photosynthetic electron transport.[1][4][12]

The specific site of action is believed to be on the electron acceptor side of PSII, interfering with the transfer of electrons from the primary quinone acceptor, Qₐ, to the secondary quinone acceptor, Qₑ.[13] While many commercial herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), also target the Qₑ binding site, this compound appears to utilize a different binding pocket.[1] This is evidenced by the fact that DCMU-resistant mutants remain fully sensitive to this compound.[1][2] This unique mechanism contributes to its high potency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of this compound, a paradigm for furanolide core structure assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Activity of the natural algicide, this compound, on angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of the Natural Algicide, this compound, on Angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Cyanobacterin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent phytotoxin with a highly functionalized γ-butyrolactone core, a structural motif present in a variety of bioactive natural products known as furanolides. For decades, the enzymatic machinery responsible for assembling this complex scaffold remained unknown. Recent breakthroughs have elucidated the this compound biosynthetic pathway, identifying a unique enzymatic cascade for carbon-carbon bond formation. This guide provides an in-depth overview of the initial investigations into this pathway, detailing the biosynthetic gene cluster, the roles of key enzymes, and the experimental methodologies used to uncover this novel biochemistry. The findings present a new paradigm for furanolide biosynthesis and offer a biocatalytic toolbox for the synthesis of natural and unnatural analogs for applications in drug development and agriculture.

The this compound Biosynthetic Gene Cluster (cyb)

Initial investigations into the biosynthesis of this compound were unlocked through the identification of its corresponding biosynthetic gene cluster (BGC), designated cyb. Bioinformatic screening, targeting halogenase-encoding genes, led to the discovery of the cyb cluster.[1] The validation of this gene cluster was achieved through heterologous expression in Escherichia coli.[1][2] The core set of genes required for the assembly of the furanolide backbone were identified as cybB, cybC, cybE, and cybF.[3] Further tailoring enzymes responsible for the maturation of the this compound molecule are also encoded within the cluster.

The Biosynthetic Pathway to the Furanolide Core

The assembly of the prethis compound furanolide core is a streamlined process that efficiently fuses three building blocks derived from two amino acid precursors: L-tyrosine and L-valine.[1] The pathway involves a novel enzymatic cascade that installs reactive functionality at the typically unreactive Cα positions of these precursors.[2]

Precursor and Intermediate Formation

The biosynthesis is initiated from L-tyrosine and L-valine, which are converted into key keto-acid and coumaric acid intermediates:

-

4-Coumaroyl-CoA (3): L-tyrosine (1) is acted upon by the ammonia lyase CybB to produce 4-coumaric acid (2).[1] This intermediate is then activated to its coenzyme A thioester, 4-coumaroyl-CoA (3), by the long-chain acyl-CoA synthetase CybC .[1]

-

Acyloin Intermediate (6): The thiamine pyrophosphate (TPP)-dependent enzyme CybE catalyzes an acyloin condensation of two keto-acid precursors derived from L-valine and L-tyrosine: 4-hydroxyphenylpyruvic acid (4) and ketoisovaleric acid (5).[1] This reaction forms the key C-C bond that will become the β- and γ-positions of the furanolide core, resulting in the carboxylic acid intermediate (6).[1]

Furanolide Core Assembly by Furanolide Synthase (CybF)

The central and most remarkable step in the pathway is catalyzed by CybF , a novel enzyme classified as a furanolide synthase.[4] CybF orchestrates a complex cascade of reactions that fuses the acyloin intermediate (6) and 4-coumaroyl-CoA (3) to construct the furanolide ring system. The proposed mechanism involves:

-

An initial O-acylation of the acyloin intermediate (6) with 4-coumaroyl-CoA (3).

-

A subsequent intramolecular C-C bond formation that resembles a Morita-Baylis-Hillman (MBH) reaction, a previously unknown transformation in enzymology.[1]

-